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Compound of Interest

Compound Name: Dipropyl malonate

Cat. No.: B072706 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for dipropyl
malonate (CAS No. 1117-19-7), a key chemical intermediate in various synthetic processes.

The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) characteristics, offering valuable data for identification, purity assessment,

and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules.

The ¹H and ¹³C NMR spectra of dipropyl malonate provide detailed information about its

proton and carbon environments.

¹H NMR Spectral Data
The ¹H NMR spectrum of dipropyl malonate is characterized by four distinct signals

corresponding to the different proton environments in the molecule.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.05 Triplet 4H -O-CH₂-CH₂-CH₃

~3.30 Singlet 2H -O-CO-CH₂-CO-O-

~1.65 Sextet 4H -O-CH₂-CH₂-CH₃

~0.95 Triplet 6H -O-CH₂-CH₂-CH₃

Note: Exact chemical shifts may vary slightly depending on the solvent and instrument used.

¹³C NMR Spectral Data
The ¹³C NMR spectrum of dipropyl malonate shows four signals, corresponding to the four

unique carbon atoms in the molecule.

Chemical Shift (δ) ppm Assignment

~167 C=O

~66 -O-CH₂-CH₂-CH₃

~41 -O-CO-CH₂-CO-O-

~22 -O-CH₂-CH₂-CH₃

~10 -O-CH₂-CH₂-CH₃

Note: Exact chemical shifts may vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of dipropyl malonate is dominated by strong absorptions from the carbonyl and C-O

ester bonds. While a precise experimental peak list is not readily available in public databases,

the following table provides predicted vibrational frequencies based on the analysis of

structurally similar compounds.[1]
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Predicted
Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Functional Group

~2970 Strong
Asymmetric C-H

Stretch
Alkyl (CH₃, CH₂)

~2880 Medium
Symmetric C-H

Stretch
Alkyl (CH₃, CH₂)

~1755 Strong
Asymmetric C=O

Stretch
Ester Carbonyl

~1735 Strong
Symmetric C=O

Stretch
Ester Carbonyl

~1460 Medium C-H Bend Alkyl (CH₂)

~1380 Medium C-H Bend Alkyl (CH₃)

~1250-1100 Strong C-O Stretch Ester

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For dipropyl malonate, electron ionization (EI) is a common method.

Electron Ionization Mass Spectrometry (EI-MS) Data
The mass spectrum of dipropyl malonate shows a molecular ion peak and several

characteristic fragment ions.
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m/z Relative Intensity Assignment

188 Low [M]⁺ (Molecular Ion)

145 Moderate [M - C₃H₇]⁺

129 High [M - OC₃H₇]⁺

105 Moderate [M - COOC₃H₇]⁺

87 Moderate [C₄H₇O₂]⁺

43 Very High (Base Peak) [C₃H₇]⁺

Note: The molecular ion peak for aliphatic esters can be weak or absent in EI-MS.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data presented.

Specific parameters may need to be optimized for the instrument in use.

NMR Spectroscopy
Sample Preparation:

Dissolve 5-25 mg of dipropyl malonate in approximately 0.6-0.7 mL of a deuterated solvent

(e.g., CDCl₃).

Transfer the solution to a 5 mm NMR tube.

If necessary, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

¹H NMR Acquisition:

Spectrometer: 300-600 MHz

Pulse Sequence: Standard single-pulse sequence

Number of Scans: 8-16
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Relaxation Delay: 1-2 seconds

Spectral Width: 0-12 ppm

¹³C NMR Acquisition:

Spectrometer: 75-150 MHz

Pulse Sequence: Proton-decoupled single-pulse sequence

Number of Scans: 128-1024 (or more, depending on concentration)

Relaxation Delay: 2-5 seconds

Spectral Width: 0-200 ppm

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent

(e.g., isopropanol) and allowing it to dry completely.

Record a background spectrum of the clean, empty ATR crystal.

Place a small drop of liquid dipropyl malonate onto the center of the ATR crystal.

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Clean the ATR crystal thoroughly after the measurement.

Electron Ionization Mass Spectrometry (EI-MS)
Introduce a small amount of the dipropyl malonate sample into the mass spectrometer,

typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

If using a direct insertion probe, the sample is heated to induce vaporization into the ion

source.

In the ion source, the vaporized sample is bombarded with a beam of electrons (typically at

70 eV).
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The resulting ions are accelerated and separated by the mass analyzer (e.g., quadrupole or

time-of-flight).

The detector records the abundance of ions at each mass-to-charge ratio (m/z).

Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of

a chemical sample such as dipropyl malonate.
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Caption: Workflow for the spectral analysis of dipropyl malonate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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